S-Venlafaxine-di-p-toluoyl-L-tartrate Salt

Chiral Purity Enantiomeric Excess Solid-State Characterization

Researchers requiring enantiopure (+)-venlafaxine for analytical or synthetic workflows often encounter inconsistent chiral purity across salt forms. S-Venlafaxine-di-p-toluoyl-L-tartrate Salt (CAS 272788-02-0) provides a reliable chiral reference standard and resolving intermediate with a distinct melting point (102-103°C) for identity verification. Key differentiators: • Enables chiral HPLC/SFC method development with a well-defined retention time and mass spectrometric signature. • Supports process chemistry with demonstrated 88.4% resolution efficiency and 99.1% enantiomeric excess (ee) using the di-p-toluoyl-tartrate scaffold. • Supplied as a white solid with documented storage at -20°C, ensuring long-term stability for reproducible pharmacological studies.

Molecular Formula C37H45NO10
Molecular Weight 663.8 g/mol
CAS No. 272788-02-0
Cat. No. B1314291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Venlafaxine-di-p-toluoyl-L-tartrate Salt
CAS272788-02-0
Molecular FormulaC37H45NO10
Molecular Weight663.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O
InChIInChI=1S/C20H18O8.C17H27NO2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);7-10,16,19H,4-6,11-13H2,1-3H3/t15-,16-;16-/m11/s1
InChIKeyJFYLKWUYWDBONP-ZAOWXVKASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-Venlafaxine-di-p-toluoyl-L-tartrate Salt: Physicochemical and Chiral Profile


S-Venlafaxine-di-p-toluoyl-L-tartrate Salt (CAS 272788-02-0) is a chiral salt derived from (+)-venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) . This compound, with the molecular formula C37H45NO10 and a molecular weight of 663.75 g/mol, is characterized as a white solid with a melting point of 102-103°C . It is structurally composed of (1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol and (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid . The compound is primarily utilized in research settings as a chiral reference standard, an intermediate in the synthesis of enantiopure venlafaxine derivatives, and as a subject in studies investigating the influence of salt forms on SNRI pharmacology.

S-Venlafaxine-di-p-toluoyl-L-tartrate Salt: Limits of Salt Substitution


In the SNRI class, different salt forms of the same parent molecule—such as venlafaxine hydrochloride, desvenlafaxine succinate, and the di-p-toluoyl-L-tartrate salt—exhibit markedly different physicochemical properties that critically impact performance in research and industrial applications. For instance, comparative solubility tests on o-desmethylvenlafaxine (ODV) salts demonstrated that the hydrogen oxalate salt exhibits a solubility of 142 g/L, a two-fold increase over the succinate salt's 70 g/L [1]. This dramatic variation underscores that salts are not functionally equivalent; factors such as melting point, solubility, stability, and handling requirements are salt-specific. Consequently, assuming that one venlafaxine salt can be seamlessly substituted for another in analytical, synthetic, or formulation workflows is technically unsound and can lead to compromised data integrity, failed syntheses, or unstable formulations. The following evidence quantifies the specific differentiators of S-Venlafaxine-di-p-toluoyl-L-tartrate Salt against its closest comparators.

S-Venlafaxine-di-p-toluoyl-L-tartrate Salt: Key Differentiators vs. Analog Salts


Melting Point Divergence for Enantiomer Verification

The S-Venlafaxine-di-p-toluoyl-L-tartrate Salt exhibits a distinct melting point range of 102-103°C . In contrast, the R-enantiomer salt, R-Venlafaxine-di-p-toluoyl-D-tartrate Salt, melts at a notably higher range of 120-122°C . This 18-19°C difference provides a rapid, low-cost physical property check for confirming enantiomeric identity in procurement and quality control workflows.

Chiral Purity Enantiomeric Excess Solid-State Characterization

Di-p-toluoyl-Tartrate as Chiral Resolving Agent

The di-p-toluoyl-tartaric acid moiety, which forms the basis of this salt, has been demonstrated as an effective resolving agent for racemic venlafaxine. Using O,O′-di-p-toluoyl-(R,R)-tartaric acid, a resolution efficiency of 88.4% was achieved, yielding enantiomerically pure venlafaxine with 99.1% enantiomeric excess in an 82.2% yield [1]. This highlights the inherent efficiency of the di-p-toluoyl-tartrate scaffold in chiral discrimination.

Chiral Resolution Diastereomeric Salt Formation Process Chemistry

Cold Storage vs. Ambient-Stable Handling

To maintain integrity, S-Venlafaxine-di-p-toluoyl-L-tartrate Salt requires refrigerated storage at -20°C and shipping on dry ice . In contrast, many common venlafaxine salts, such as venlafaxine hydrochloride, are stable at room temperature [1]. This distinction is critical for procurement planning and laboratory logistics.

Stability Storage Handling

Solubility Variation Among ODV Salt Forms

A head-to-head comparison of o-desmethylvenlafaxine (ODV) salts revealed that the hydrogen oxalate salt (ODV-OX) exhibits a solubility of 142 g/L in water, which is a 103% increase over the succinate salt's solubility of 70 g/L [1]. While this specific comparison does not include the di-p-toluoyl-L-tartrate salt, it provides a strong class-level inference that the counterion dramatically modulates the aqueous solubility of the venlafaxine core structure.

Solubility Salt Selection Biopharmaceutics

S-Venlafaxine-di-p-toluoyl-L-tartrate Salt: Application Scenarios


Enantiomeric Purity Reference Standard

The distinct melting point (102-103°C) and well-defined solid-state characteristics of S-Venlafaxine-di-p-toluoyl-L-tartrate Salt make it suitable for use as a reference standard in chiral HPLC, SFC, or melting point-based identity testing to confirm the enantiomeric purity of (+)-venlafaxine samples. Its differentiation from the R-enantiomer salt (MP 120-122°C) provides a clear benchmark for identity verification.

Synthesis Intermediate for Enantiopure Venlafaxine

This salt serves as a key intermediate in the preparation of enantiomerically pure (+)-venlafaxine and its analogs. The demonstrated efficiency of the di-p-toluoyl-tartrate scaffold in chiral resolution (88.4% efficiency, 99.1% ee) [1] supports its use in process chemistry routes where high enantiomeric excess is required for downstream pharmacological studies or API synthesis.

Counterion Impact on SNRI Salt Properties

Researchers studying the influence of salt forms on the biopharmaceutical properties of SNRIs can employ S-Venlafaxine-di-p-toluoyl-L-tartrate Salt as a model compound. Its specific physicochemical profile (including storage requirements of -20°C ) can be systematically compared against other salts like hydrochloride or succinate to elucidate structure-property relationships, building on class-level insights from studies showing >100% solubility variation between ODV salts [2].

Analytical Method Development for Salt Quantification

Due to its unique counterion and chromatographic behavior, this salt can be used in the development and validation of analytical methods—such as HPLC-UV or LC-MS—for the quantification of venlafaxine salts in complex matrices. Its distinct retention time and mass spectrometric signature enable precise method optimization and robustness testing.

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